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Compound of Interest

Compound Name: Thiophene-2-sulfonylacetonitrile

Cat. No.: B050443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Thiophene-2-sulfonylacetonitrile is a heterocyclic organic compound featuring a thiophene

ring functionalized with a sulfonylacetonitrile group at the 2-position. Its structural motifs are of

significant interest in medicinal chemistry and materials science. This document provides a

comprehensive overview of its molecular structure, physicochemical properties, a

representative synthetic pathway, and its potential role in drug discovery workflows. Notably,

this compound has been identified as a potential substituent in the synthesis of inhibitors for

the kidney urea transporter UT-B, highlighting its relevance in developing novel therapeutics[1].

All quantitative data are summarized in tables for clarity, and key processes are visualized

using logical diagrams.

Molecular Structure and Physicochemical
Properties
The core structure consists of a five-membered aromatic thiophene ring, which imparts specific

electronic and conformational properties. Attached to the C2 position of this ring is a sulfonyl

group (-SO₂) that acts as a strong electron-withdrawing group, which in turn is linked to a

methylene bridge (-CH₂) and a nitrile functional group (-C≡N).

Structural Diagram
Figure 1: 2D Structure of Thiophene-2-sulfonylacetonitrile
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Chemical and Physical Data
The key identifying and physical properties of thiophene-2-sulfonylacetonitrile are

summarized in the table below.

Property Value Reference

CAS Number 175137-62-9 [1][2]

Molecular Formula C₆H₅NO₂S₂ [1][2]

Molecular Weight 187.24 g/mol [1][2]

Appearance Off-White to Pale Beige Solid [1]

Melting Point 77 °C [1]

Solubility
Slightly soluble in DMSO and

Methanol
[1]

Storage Temp. 2-8°C [1]

Synonyms
2-(2-thienylsulfonyl)acetonitrile,

Thien-2-ylsulfonylacetonitrile
[1]

Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of thiophene-2-
sulfonylacetonitrile are not extensively published in the available literature, a plausible and

efficient synthetic route can be proposed based on established organosulfur chemistry.

Proposed Synthetic Pathway
A logical synthetic approach involves the chlorosulfonation of thiophene to yield thiophene-2-

sulfonyl chloride, followed by a nucleophilic substitution reaction with the carbanion of

acetonitrile.
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Figure 2: Proposed Synthetic Pathway
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Figure 2: Proposed Synthetic Pathway

Representative Experimental Protocol
Step 1: Synthesis of Thiophene-2-sulfonyl chloride

To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C in a three-necked flask

equipped with a dropping funnel and a condenser, add thiophene (1.0 eq.) dropwise,

ensuring the temperature does not exceed 5°C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 2

hours.

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

Add thionyl chloride (1.5 eq.) to the aqueous mixture and heat at 60°C for 1 hour to convert

any sulfonic acid to the sulfonyl chloride.

Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield crude thiophene-2-sulfonyl chloride, which can

be used in the next step without further purification.

Step 2: Synthesis of Thiophene-2-sulfonylacetonitrile

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous

tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add acetonitrile (1.5 eq.)

dropwise.

Stir the resulting mixture at 0°C for 30 minutes.

Add a solution of thiophene-2-sulfonyl chloride (1.0 eq.) in anhydrous THF dropwise to the

reaction mixture, maintaining the temperature at 0°C.

Allow the reaction to warm to room temperature and stir for 4 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to afford thiophene-2-sulfonylacetonitrile as a solid.

Predicted Spectroscopic and Structural Data
No specific experimental spectral or crystallographic data for thiophene-2-sulfonylacetonitrile
were found in the public domain. The following table summarizes the predicted data based on

its chemical structure.
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Analysis Type Predicted Observations

¹H NMR

δ (ppm): ~7.8-8.0 (m, 1H, thiophene H5), ~7.2-

7.4 (m, 2H, thiophene H3, H4), ~4.2 (s, 2H, -

CH₂-)

¹³C NMR

δ (ppm): ~135-140 (thiophene C2, C5), ~125-

130 (thiophene C3, C4), ~115 (-C≡N), ~60 (-

CH₂-)

IR Spectroscopy

ν (cm⁻¹): ~2250 (C≡N stretch), ~1350 & ~1150

(asymmetric and symmetric SO₂ stretch), ~3100

(aromatic C-H stretch)

Mass Spec (EI)
m/z: 187 (M⁺), fragments corresponding to loss

of SO₂, CN, and the thiophene ring.

Crystallography

No experimental data available in searched

literature. Expect planar thiophene ring with

tetrahedral geometry at the sulfonyl sulfur.

Application in Drug Discovery
The utility of thiophene-2-sulfonylacetonitrile as a building block for synthesizing inhibitors of

kidney urea transporter UT-B places it within the early stages of a typical drug discovery

pipeline[1]. Its structure can be systematically modified to explore structure-activity

relationships (SAR).

General Drug Discovery Workflow
The diagram below illustrates a generalized workflow where scaffolds like thiophene-2-
sulfonylacetonitrile are utilized.
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Figure 3: Role in Drug Discovery Workflow
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Figure 3: Role in Drug Discovery Workflow
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This workflow begins with the synthesis of core scaffolds. These are then diversified into a

library of related compounds. High-throughput screening against a biological target (e.g., UT-B)

identifies initial "hits," which are subsequently optimized through iterative chemical

modifications to improve potency, selectivity, and pharmacokinetic properties, ultimately leading

to a clinical candidate.

Conclusion
Thiophene-2-sulfonylacetonitrile is a valuable heterocyclic compound with a well-defined

molecular structure and predictable chemical properties. While detailed experimental data on

its synthesis and structure are sparse in publicly accessible literature, its constituent functional

groups suggest straightforward synthetic routes and clear signatures for analytical

characterization. Its potential as a key building block in the development of specific enzyme or

transporter inhibitors underscores its importance for professionals in drug discovery and

medicinal chemistry. Further research into its crystallographic structure and biological activity is

warranted to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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